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Cat. No.: S001600

Profile of Uprosertib (GSK2141795)

The following table details the key characteristics of Uprosertib identified in the search results.

Attribute Details for Uprosertib (GSK2141795)

Drug Class ATP-competitive AKT inhibitor [1] [2]

Mechanism of Selective, orally bioavailable inhibitor that binds to the active site of AKT,
Action blocking ATP binding [1] [2]

Isoform Specificity =~ AKT1: 180 nM; AKT2: 328 nM; AKT3: 38 nM [2]

(ICs0)
Key Experimental Inhibits phosphorylation of AKT substrates (GSK3[3, PRAS40); induces cell cycle
Findings arrest; shows efficacy in xenograft models [2]

Clinical Trial Status  Phase 2 (as identified in the provided data); a Phase 1 combination study was
terminated early due to poor tolerability and minimal clinical activity [3] [2]

Experimental Data for Uprosertib
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The search results provided details on several key experiments conducted with Uprosertib:

¢ Kinase Assay & Selectivity Profiling: Inhibitory activity (IC50) against full-length human AKT1 and
AKT2 was determined in Sf9 cells. The lysates were pre-incubated with varying concentrations of
Uprosertib, followed by incubation with beads coupled with an AKT probe. Bound proteins were
eluted and analyzed to measure the reduction in substrate phosphorylation [2].

¢ In Vitro Cell Research:

o Proliferation Assay: A panel of 290 cell lines was treated with Uprosertib (concentrations up to
~30 uM) for 3 days. Cell growth and inhibition (EC50) were measured using the CellTiter-Glo
luminescent assay, which quantifies ATP as a marker of viable cells [2].

o Mechanistic Assay: In BT474 (breast cancer) and LNCaP (prostate cancer) cell lines,
Uprosertib treatment was shown to inhibit phosphorylation of downstream AKT substrates like
GSK3B and PRASA40. It also caused cell cycle arrest and preferentially inhibited the proliferation
of cancer cell lines with activated AKT pathways [2].

¢ In Vivo Animal Research:

o Xenograft Models: Studies were performed in mice bearing BT474 breast tumor or SKOV3
ovarian tumor xenografts [2].

o Administration & Efficacy: Uprosertib was administered orally at 100 mg/kg (BT474 model)
and 30 mg/kg (SKOV3 model). The results demonstrated significant tumor growth inhibition in
both models [2].

The AKT Signaling Pathway Context

To better understand the mechanism of ATP-competitive inhibitors like Uprosertib, the following diagram

illustrates the AKT signaling pathway they are designed to target.
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This pathway shows how external growth signals lead to AKT activation, which then controls crucial cellular
processes like survival and growth [4] [5] [1]. ATP-competitive inhibitors work by directly binding to the

active site of AKT, preventing it from functioning [1].

How to Proceed with Your Comparison

The lack of direct comparative data highlights a common challenge in competitive intelligence for pre-

clinical and clinical compounds. To build a more complete picture, you could:

e Conduct Targeted Searches: Use specialized scientific databases like PubMed, Google Scholar,
and clinical trial registries (ClinicalTrials.gov) to search for "Afuresertib" or its development code
"GSK2110183".

¢ Refine Your Query: If the broader search yields limited results, you can narrow your focus to specific
aspects such as "Afuresertib IC50", "Afuresertib clinical trial results", or "Afuresertib structure".

e Consult Professional Networks: Reaching out to colleagues in the field or searching through
professional networking sites dedicated to life sciences research may provide leads to unpublished or
hard-to-find data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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